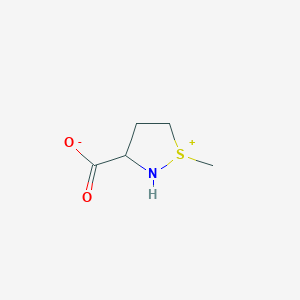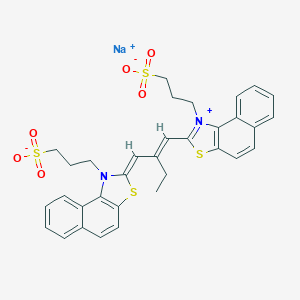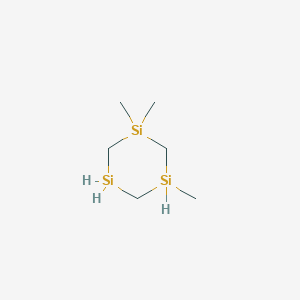
1,1,3-Trimethyl-1,3,5-trisilacyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trimethyl-1,3,5-trisilacyclohexane, also known as TMTCH, is a cyclic organosilicon compound that has gained significant attention in scientific research due to its unique structure and properties. TMTCH is a six-membered ring containing three silicon atoms and three carbon atoms. The compound has a high melting point and is insoluble in water but soluble in organic solvents. TMTCH has been used in various applications, including as a starting material for the synthesis of other organosilicon compounds, as a catalyst in organic reactions, and as a building block for the construction of novel materials.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is not well understood, but it is believed to involve the formation of stable complexes with other molecules. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has a unique structure that allows it to form strong interactions with other molecules, such as hydrogen bonding and van der Waals forces. These interactions can result in the stabilization of reactive intermediates and the enhancement of reaction rates.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane. However, studies have shown that 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is non-toxic and does not cause significant adverse effects in laboratory animals. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been shown to be biocompatible and has been used as a scaffold for tissue engineering applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also relatively inert and does not react with most common laboratory reagents. However, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has some limitations, including its high cost and limited availability. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane is also sensitive to air and moisture, which can lead to degradation and impurities.
Direcciones Futuras
There are several future directions for research on 1,1,3-Trimethyl-1,3,5-trisilacyclohexane, including the development of new synthetic methods, the exploration of its potential applications in materials science and medicinal chemistry, and the investigation of its mechanism of action. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has the potential to be used in the construction of novel materials with unique properties, such as high strength and flexibility. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane may also be used as a scaffold for the design of new drugs with improved efficacy and reduced toxicity. Further studies are needed to fully understand the properties and potential applications of 1,1,3-Trimethyl-1,3,5-trisilacyclohexane.
Métodos De Síntesis
1,1,3-Trimethyl-1,3,5-trisilacyclohexane can be synthesized through several methods, including the reaction of trichlorosilane with acetylene in the presence of a catalyst, the reaction of chlorodimethylsilane with acetylene in the presence of a catalyst, and the reaction of 1,3-dichloro-1,1,3,3-tetramethyldisiloxane with lithium acetylide. The most common method for 1,1,3-Trimethyl-1,3,5-trisilacyclohexane synthesis is the reaction of trichlorosilane with acetylene in the presence of a palladium catalyst. This method yields a high purity product and is relatively easy to perform.
Aplicaciones Científicas De Investigación
1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a starting material for the synthesis of other organosilicon compounds, such as siloxanes and silanes. 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has also been used as a catalyst in organic reactions, such as the hydrosilylation of alkenes and alkynes. In materials science, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been used as a building block for the construction of novel materials, such as organosilicon polymers and gels. In medicinal chemistry, 1,1,3-Trimethyl-1,3,5-trisilacyclohexane has been studied for its potential use as a drug delivery system and as a scaffold for the design of new drugs.
Propiedades
Número CAS |
18339-88-3 |
|---|---|
Nombre del producto |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
Fórmula molecular |
C6H18Si3 |
Peso molecular |
174.46 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-1,3,5-trisilinane |
InChI |
InChI=1S/C6H18Si3/c1-8-4-7-5-9(2,3)6-8/h8H,4-7H2,1-3H3 |
Clave InChI |
YNXIDXMKMLNRCV-UHFFFAOYSA-N |
SMILES |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
SMILES canónico |
C[SiH]1C[SiH2]C[Si](C1)(C)C |
Sinónimos |
1,1,3-Trimethyl-1,3,5-trisilacyclohexane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



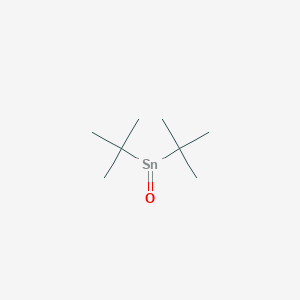
![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
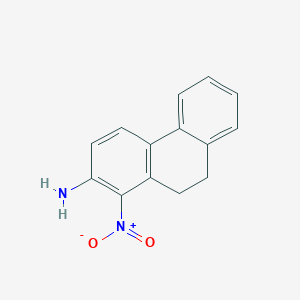
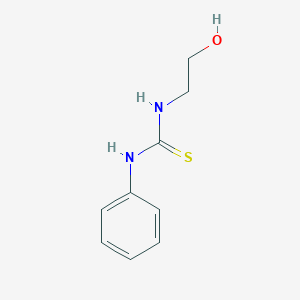
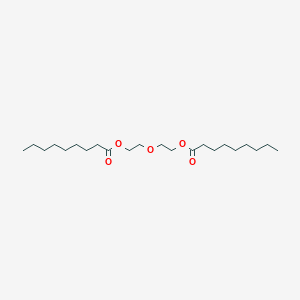
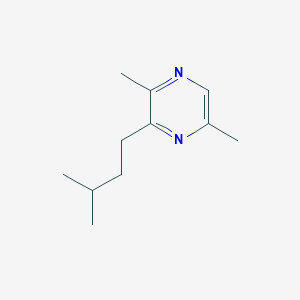

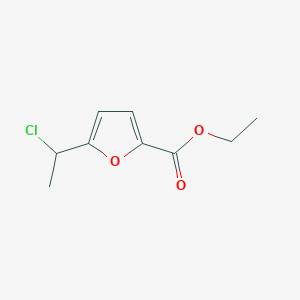

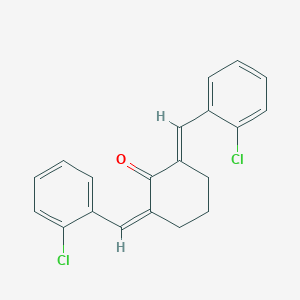
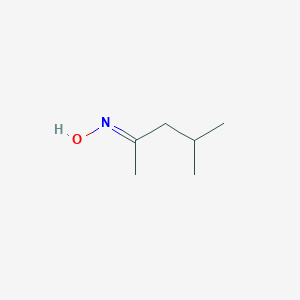
acetic acid](/img/structure/B90747.png)
